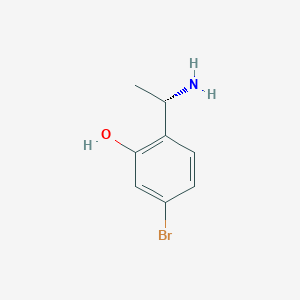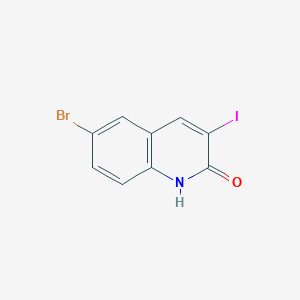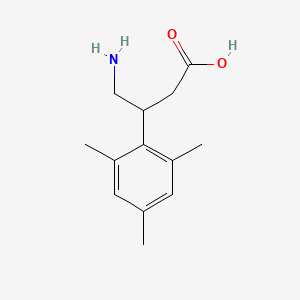![molecular formula C15H20N2O5 B13546151 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate CAS No. 875159-77-6](/img/structure/B13546151.png)
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate is a complex organic compound featuring a unique combination of functional groups, including a nitrile, an ester, and a tertiary amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate typically involves multiple steps:
Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexanone with cyanide ions under basic conditions to form 1-cyanocyclohexane.
Carbamoylation: The cyanocyclohexane is then reacted with an isocyanate to introduce the carbamoyl group.
Esterification: The resulting compound is esterified with 5,6-dihydro-1,4-dioxine-2-carboxylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound’s potential biological activity makes it a candidate for drug development. It can be used in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Medicine
Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in areas such as anti-inflammatory or anticancer drugs.
Industry
In materials science, the compound can be used to create polymers with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile and carbamoyl groups can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2,6-dichlorobenzoate: Similar in structure but with different substituents, leading to varied chemical and biological properties.
(1R)-1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate: A stereoisomer with potentially different reactivity and biological activity.
Uniqueness
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance between stability and reactivity, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
875159-77-6 |
|---|---|
Molecular Formula |
C15H20N2O5 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2,3-dihydro-1,4-dioxine-5-carboxylate |
InChI |
InChI=1S/C15H20N2O5/c1-11(22-14(19)12-9-20-7-8-21-12)13(18)17-15(10-16)5-3-2-4-6-15/h9,11H,2-8H2,1H3,(H,17,18) |
InChI Key |
UMPUGWSLGKVANK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=COCCO2 |
solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


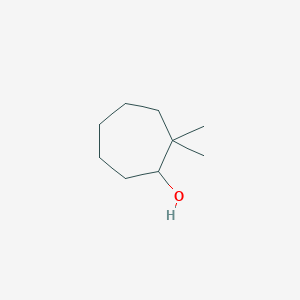
![4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13546080.png)

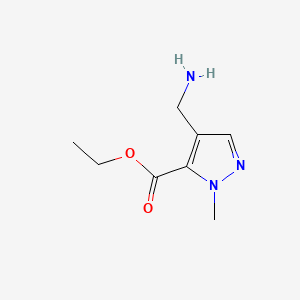
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aceticacid](/img/structure/B13546090.png)

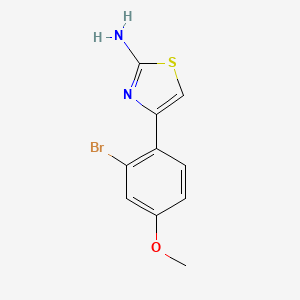
![Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate](/img/structure/B13546110.png)
![3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B13546118.png)

